molecular formula C8H9Cl3N2O2Zn B14460032 Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) CAS No. 68413-59-2

Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-)

Cat. No.: B14460032
CAS No.: 68413-59-2
M. Wt: 336.9 g/mol
InChI Key: RKIQAZLRSVQSSD-UHFFFAOYSA-K
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Description

Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is a diazonium compound with the molecular formula C8H9N2O2.Cl3Zn . This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Azo Compounds: Formed through coupling reactions with phenols or amines.

    Substituted Aromatics: Formed through substitution reactions.

    Anilines: Formed through reduction reactions.

Scientific Research Applications

Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium tetrafluoroborate
  • Benzenediazonium hexafluorophosphate

Comparison

Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is unique due to the presence of the 2,5-dimethoxy substituents, which can influence its reactivity and stability. Compared to other diazonium salts, it may exhibit different reactivity patterns and applications, particularly in the synthesis of specific azo compounds and other aromatic derivatives .

Properties

CAS No.

68413-59-2

Molecular Formula

C8H9Cl3N2O2Zn

Molecular Weight

336.9 g/mol

IUPAC Name

2,5-dimethoxybenzenediazonium;trichlorozinc(1-)

InChI

InChI=1S/C8H9N2O2.3ClH.Zn/c1-11-6-3-4-8(12-2)7(5-6)10-9;;;;/h3-5H,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

RKIQAZLRSVQSSD-UHFFFAOYSA-K

Canonical SMILES

COC1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-](Cl)Cl

Origin of Product

United States

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